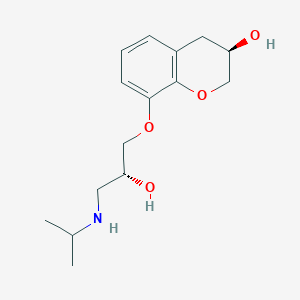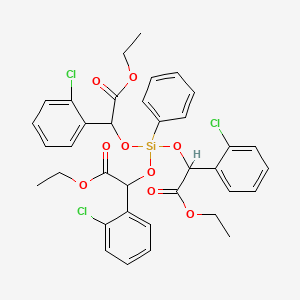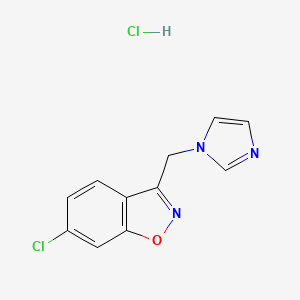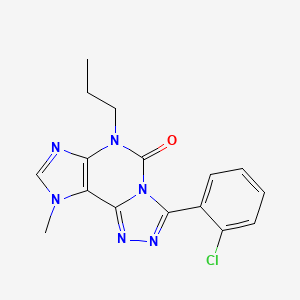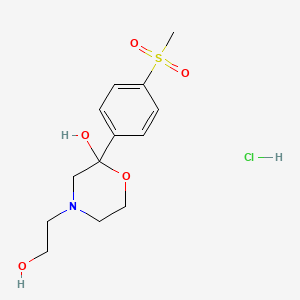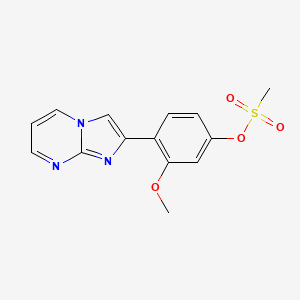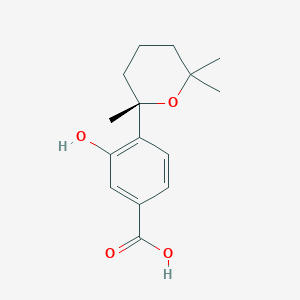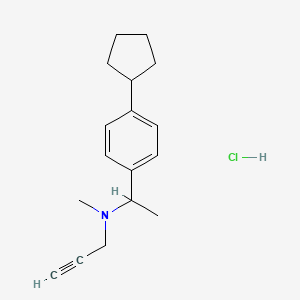
Aniline hydrofluoride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aniline hydrofluoride is an organic compound consisting of aniline and hydrofluoric acid. Aniline, also known as phenylamine or aminobenzene, is an aromatic amine with the formula C6H5NH2. When combined with hydrofluoric acid, it forms this compound, a compound that has significant applications in various fields, including organic synthesis and industrial processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Aniline hydrofluoride can be synthesized by reacting aniline with hydrofluoric acid. The reaction is typically carried out under controlled conditions to ensure the safe handling of hydrofluoric acid, which is highly corrosive. The general reaction is as follows: [ \text{C6H5NH2} + \text{HF} \rightarrow \text{C6H5NH2·HF} ]
Industrial Production Methods: In industrial settings, the production of this compound involves the careful addition of hydrofluoric acid to aniline in a reaction vessel equipped with proper safety measures. The reaction is exothermic, and temperature control is crucial to prevent any hazardous situations. The resulting product is then purified and stored under appropriate conditions to maintain its stability.
Análisis De Reacciones Químicas
Types of Reactions: Aniline hydrofluoride undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form nitro compounds or quinones.
Reduction: It can be reduced to form primary amines.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the amino group activates the benzene ring towards electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Electrophiles like halogens, sulfonyl chlorides, and nitro groups are introduced under acidic or basic conditions.
Major Products:
Oxidation: Nitrobenzene, benzoquinone.
Reduction: Cyclohexylamine.
Substitution: Halogenated anilines, sulfonated anilines.
Aplicaciones Científicas De Investigación
Aniline hydrofluoride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of fluorinated aromatic compounds.
Biology: Aniline derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: this compound is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: It is employed in the production of dyes, polymers, and agrochemicals.
Mecanismo De Acción
The mechanism of action of aniline hydrofluoride involves its ability to donate and accept protons, making it a versatile reagent in various chemical reactions. The amino group in aniline can participate in hydrogen bonding and nucleophilic substitution reactions, while the hydrofluoric acid component can act as a source of fluoride ions, facilitating fluorination reactions. The molecular targets and pathways involved depend on the specific reaction and application.
Comparación Con Compuestos Similares
Aniline hydrochloride: Aniline combined with hydrochloric acid.
Aniline sulfate: Aniline combined with sulfuric acid.
Fluoroanilines: Aniline derivatives with fluorine substituents on the aromatic ring.
Comparison: Aniline hydrofluoride is unique due to the presence of hydrofluoric acid, which imparts distinct reactivity, particularly in fluorination reactions. Compared to aniline hydrochloride and aniline sulfate, this compound is more reactive towards electrophilic substitution due to the activating effect of the fluoride ion. Fluoroanilines, on the other hand, are structurally similar but differ in their specific substitution patterns and reactivity.
Propiedades
Número CAS |
542-13-2 |
|---|---|
Fórmula molecular |
C6H8FN |
Peso molecular |
113.13 g/mol |
Nombre IUPAC |
aniline;hydrofluoride |
InChI |
InChI=1S/C6H7N.FH/c7-6-4-2-1-3-5-6;/h1-5H,7H2;1H |
Clave InChI |
FMKDDEABMQRAKW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)N.F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(4R,4aR,7S,7aR,12bS)-9-methoxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ol;2-acetyloxybenzoic acid;5-ethyl-5-phenyl-1,3-diazinane-2,4,6-trione;phosphoric acid;1,3,7-trimethylpurine-2,6-dione](/img/structure/B12772778.png)
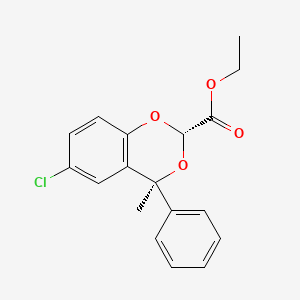
![1-[(E)-3-pyridin-3-ylprop-2-enoyl]pyrrolidin-2-one;hydrochloride](/img/structure/B12772799.png)
